4-(acetylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide consists of a benzamide moiety linked to a 1,3,4-thiadiazole ring through an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with various reagents. One common method includes the treatment of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate to yield the desired thiadiazole derivative . The reaction is usually carried out in absolute ethanol in the presence of triethylamine as a base.
Industrial Production Methods
Industrial production methods for 4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives.
Scientific Research Applications
Biology: It has shown promise as an antimicrobial and anticancer agent.
Medicine: The compound’s derivatives have been evaluated for their cytotoxic properties against cancer cells.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of enzymes like carbonic anhydrase . Additionally, the compound can induce cell cycle arrest and apoptosis in cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide include other 1,3,4-thiadiazole derivatives such as:
Uniqueness
What sets 4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide apart from other similar compounds is its unique combination of the benzamide and thiadiazole moieties, which imparts distinct biological activities. Its derivatives have shown significant potential as anticancer and antimicrobial agents, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H10N4O2S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
4-acetamido-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N4O2S/c1-7(16)13-9-4-2-8(3-5-9)10(17)14-11-15-12-6-18-11/h2-6H,1H3,(H,13,16)(H,14,15,17) |
InChI Key |
BJGDQBDESVMZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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